4-Bromo-5-(trifluoromethyl)thiazole
Description
4-Bromo-5-(trifluoromethyl)thiazole is a halogenated heterocyclic compound with the molecular formula C₄HBrF₃NS and a molecular weight of 256.07 g/mol . The thiazole core is substituted with a bromine atom at position 4 and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). This substitution pattern enhances its lipophilicity and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C4HBrF3NS |
|---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)10-1-9-3/h1H |
InChI Key |
SOSZHECFEUQAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-(trifluoromethyl)thiazole with thiourea in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)thiazole has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Agricultural Chemistry: Derivatives of this compound are explored for their fungicidal and herbicidal activities.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors, disrupting essential biological pathways. For instance, its derivatives can act as enzyme inhibitors, blocking the activity of enzymes involved in disease progression . The compound’s ability to modulate biochemical pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The biological and chemical properties of 4-bromo-5-(trifluoromethyl)thiazole are influenced by its substituents. Below is a comparison with key analogs:
Key Observations :
- Position of Halogens : Bromine at C4 (vs. C2 or C5) alters reactivity. For example, C4 bromine in this compound may facilitate nucleophilic substitution reactions .
- Trifluoromethyl Group : The -CF₃ group at C5 increases metabolic stability and enhances interactions with hydrophobic protein pockets .
- Methyl and Aryl Substituents : Methyl groups (e.g., in 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole) improve solubility but reduce electronegativity compared to -CF₃ .
Antimicrobial Activity
- This compound Derivatives : Exhibit moderate to strong activity against E. coli and C. albicans when incorporated into triazole or oxadiazole frameworks .
- Chloro vs. Bromo Analogs : Brominated compounds generally show higher antimicrobial potency than chlorinated analogs due to increased lipophilicity .
Anticancer Activity
- Trifluoromethyl Advantage: Compounds with -CF₃ groups (e.g., this compound) demonstrate superior anticancer activity compared to non-fluorinated analogs. Fluorine’s electronegativity polarizes the molecule, enhancing interactions with DNA or kinases .
- Methyl Substituents : Derivatives like 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole show reduced anticancer efficacy compared to -CF₃ analogs, highlighting the critical role of fluorine .
Functionalization Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
